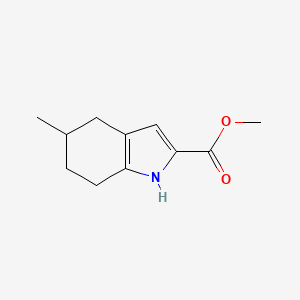
methyl5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The indole moiety is a prevalent structural motif found in various natural products, pharmaceuticals, and biologically active compounds. Its significance lies in its diverse biological properties and applications .
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: is a heterocyclic compound with an indole ring system. It contains a methyl ester group at the 2-position and a methyl group at the 5-position.
Preparation Methods
- One synthetic route to prepare this compound involves the Fischer indole synthesis. Here are the steps:
- Start with cyclohexanone and phenylhydrazine hydrochloride.
- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
- This yields the tricyclic indole product, which can be further modified to obtain methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .
- Industrial production methods may vary, but the Fischer indole synthesis provides a fundamental approach.
Chemical Reactions Analysis
Reactions: Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed will vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a building block for the synthesis of more complex indole derivatives.
Biology and Medicine: Indole derivatives exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: These compounds find applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism by which methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as indole-3-acetic acid (a plant hormone) and related pharmaceuticals, share the indole core structure.
Biological Activity
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is characterized by a bicyclic structure derived from indole. Its molecular formula is C11H15NO2 and it has a molecular weight of 193.24 g/mol . The compound features a tetrahydroindole framework with a carboxylate ester functional group, which contributes to its biological activity.
Biological Activities
Research indicates that methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits several biological activities:
- Antiviral Properties : Studies have shown that this compound can inhibit viral replication by interacting with specific viral enzymes .
- Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Effects : The compound exhibits inhibitory activity against certain bacteria and fungi, indicating its potential use in treating infectious diseases .
The mechanism of action for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication .
- Receptor Binding : Its indole structure allows for π-π interactions and hydrogen bonding with biological receptors, enhancing its binding affinity .
Comparative Analysis with Similar Compounds
To understand the unique properties of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl indole-6-carboxylate | Indole derivative | Lacks tetrahydro saturation |
| Methyl 5-methoxy-1H-indole-2-carboxylate | Indole derivative | Contains a methoxy group; potential for increased solubility |
| 4,5,6,7-Tetrahydroindol-4-one | Tetrahydroindole | Contains a ketone functionality; known for medicinal properties |
| N-(2-hydroxyphenyl)-methyl indole derivatives | Indole derivative | Functionalized at different positions; varying biological activity |
These comparisons highlight the unique substitution pattern of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate that may confer specific biological activities.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate on human cancer cell lines. Results indicated significant growth inhibition at low micromolar concentrations .
- Antiviral Activity Assessment : Research conducted by the National Institutes of Health demonstrated that this compound effectively inhibited the replication of certain viruses in vitro. Specific IC50 values were determined to quantify its potency .
- Antimicrobial Testing : In a study assessing antimicrobial properties against common pathogens, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
DPBWESRCHYYNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















